Sodium zirconate

Description

Significance of Sodium Zirconate in Contemporary Materials Science and Engineering

The importance of this compound in modern materials science stems from its versatile properties, which make it suitable for several demanding applications. samaterials.com Its high thermal stability allows it to be used in high-temperature environments, such as in the manufacturing of advanced ceramics and refractory materials for furnaces and kilns. ontosight.aisamaterials.com

One of the most extensively researched applications of this compound is as a high-temperature sorbent for carbon dioxide (CO₂). rsc.orgchemrxiv.org It can effectively capture CO₂ in a wide temperature range (150 °C to 800 °C), which is relevant for industrial processes like steel and cement manufacturing. chemrxiv.orgrsc.org The capture mechanism involves a reversible chemical reaction where this compound reacts with CO₂ to form sodium carbonate and zirconium dioxide. samaterials.com Recent research indicates that the CO₂ uptake properties are more closely related to the Na+ site occupancy within the material's structure rather than the crystal phase itself. rsc.orgchemrxiv.orgdiva-portal.org

In the energy sector, this compound serves as a ceramic electrolyte in solid oxide fuel cells (SOFCs), contributing to efficient energy conversion at high temperatures. samaterials.com Furthermore, its radiation resistance and ability to form stable compounds make it a candidate material for the immobilization of radioactive materials in nuclear waste management strategies. ontosight.aicymitquimica.com The compound is also explored as a catalyst or catalyst support for various chemical reactions, including the transesterification of soybean oil for biodiesel production and the oxidation of carbon monoxide. ontosight.aioup.comresearchgate.net

Table 2: Key Research Applications of this compound

| Application Area | Function | Relevant Properties |

|---|---|---|

| Environmental | High-temperature CO₂ sorbent | Reactivity with CO₂, thermal stability, cyclic stability |

| Energy | Solid electrolyte in SOFCs | Ionic conductivity, thermal stability |

| Ceramics | Production of advanced ceramics and refractories | High thermal stability |

| Catalysis | Heterogeneous catalyst or catalyst support | Surface basicity, thermal stability |

| Nuclear Engineering | Immobilization of radioactive waste | High thermal stability, radiation resistance, chemical durability |

Data sourced from multiple references. ontosight.aisamaterials.comcymitquimica.comrsc.orgresearchgate.net

Historical Development and Evolution of this compound Research

The study of this compound is an extension of zirconium chemistry, which began with the identification of the element zirconium in 1789. Systematic investigation of this compound as a distinct compound came much later, with early research focusing on its synthesis via solid-state reactions between sodium- and zirconium-based precursors. A foundational synthesis method involves the high-temperature reaction of sodium carbonate and zirconium oxide. ontosight.ai

A significant evolution in synthesis came with the exploration of thermal decomposition methods using precursors like sodium acetate (B1210297) and zirconium acetylacetonate (B107027). iiste.org This approach demonstrated that the compound could be formed through controlled thermal processes, a departure from traditional solid-state mixing. The industrial availability of zirconium precursors was greatly enhanced by the development of the Kroll process in 1945 for large-scale zirconium metal production, which indirectly facilitated broader research into zirconium compounds like this compound.

The structural characterization of this compound has also evolved. Since the 1960s, the compound has been reported to exist in monoclinic, cubic, and hexagonal crystal structures. rsc.orgrsc.org For a long time, the CO₂ capture performance was believed to be linked to these different crystal structures. chemrxiv.org However, recent, more advanced analyses using 3D electron diffraction (3D ED) and powder X-ray diffraction (PXRD) have challenged this understanding. rsc.orgchemrxiv.org This contemporary research, published in the 2020s, indicates that the phase previously identified as "hexagonal" this compound is actually the monoclinic phase with specific types of structural disorder. rsc.orgdiva-portal.orgdiva-portal.org These findings have refocused research on understanding how structural defects and ion site occupancy, rather than distinct crystal phases, influence the material's properties. rsc.orgdiva-portal.org

Scope and Interdisciplinary Focus of this compound Investigations

Research into this compound is inherently interdisciplinary, drawing on principles from chemistry, materials science, environmental engineering, and nuclear physics. Its diverse applications underscore its broad scientific relevance.

Environmental Science and Chemical Engineering: The primary focus in this area is on this compound's role as a regenerable sorbent for CO₂ capture from industrial flue gases. samaterials.comchemrxiv.org Research investigates ways to enhance its CO₂ absorption capacity and kinetics, for instance, by creating porous, hollow micro-granules through spray-drying techniques. whiterose.ac.ukresearchgate.netwhiterose.ac.uk Studies also explore its potential as a bifunctional material for the catalytic oxidation of carbon monoxide, followed by the chemisorption of the resulting CO₂. oup.comresearchgate.net

Energy Technology: In the field of energy, this compound is investigated for its ionic conductivity, making it a candidate for solid electrolytes in all-solid-state sodium batteries and SOFCs. samaterials.comnih.gov Materials with the sodium zirconium phosphate (B84403) (NZP) structure, a related class of compounds, are also studied for their potential as solid electrolytes. iaea.orgcaneparesearch.orgrsc.org

Nuclear Engineering: The compound's high thermal and radiation stability makes it a subject of investigation for nuclear applications. ontosight.ai Specifically, its ability to incorporate radioactive elements into a stable, durable matrix is being explored for the long-term storage and immobilization of high-level nuclear waste (HLW). ontosight.aicymitquimica.com Glass-ceramic composites based on sodium zirconium phosphate are also being developed as potential wasteforms. researchgate.net

Catalysis: The basic nature of this compound allows it to function as a solid base catalyst. researchgate.net Its application in the transesterification of vegetable oils to produce biodiesel is an area of active research, offering a heterogeneous catalysis alternative to homogeneous catalysts. researchgate.net

This wide-ranging focus demonstrates that the unique properties of this compound make it a versatile platform material for addressing challenges across multiple scientific and technological domains.

Structure

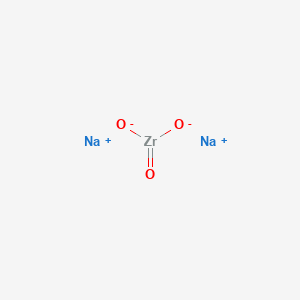

2D Structure

Properties

IUPAC Name |

disodium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3O.Zr/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTDUMBPDRMZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Sodium zirconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12201-48-8 | |

| Record name | Zirconate (ZrO32-), sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium zirconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Sodium Zirconate

Optimization of Solid-State Reaction Pathways

The conventional method for synthesizing sodium zirconate involves a high-temperature solid-state reaction between a sodium precursor, typically sodium carbonate (Na₂CO₃), and zirconium dioxide (ZrO₂). nih.gov While straightforward, this method often requires high temperatures and can result in large, agglomerated particles with limited surface area. nih.govwhiterose.ac.uk Consequently, research has focused on optimizing these pathways to improve the purity, microstructure, and ultimately, the functional performance of the resulting this compound.

Control of High-Temperature Synthesis Conditions from Carbonate and Zirconia Precursors

The solid-state synthesis of this compound from sodium carbonate and zirconium dioxide is a well-established method. nih.gov The reaction typically proceeds at temperatures of 900°C or higher to ensure the formation of the desired crystalline phase. nih.govhw.ac.uk The stoichiometry of the reactants is a critical parameter, with a 1:2 molar ratio of zirconium(IV) acetylacetonate (B107027) to sodium acetate (B1210297) being utilized in some studies. researchgate.net The synthesis is often carried out in a muffle furnace, where precise control over the temperature and duration of heating is essential for achieving a pure product. nih.gov For instance, holding the reactants at 900°C for two hours has been shown to be an effective condition for synthesis. nih.gov The atmosphere during calcination is also a crucial factor, as it can influence the crystal phase of the final product. acs.org

Impact of Heating Rates on this compound Purity and Microstructure

The rate at which the precursors are heated to the target synthesis temperature has a profound effect on the final properties of the this compound. Slower heating rates, such as 1°C per minute, have been observed to yield larger crystal sizes (e.g., 47.9 nm) but can also lead to the presence of impurities like sodium carbonate. Conversely, a faster heating rate of 10°C per minute tends to produce smaller crystallites (e.g., 37.9 nm) and a purer monoclinic phase of this compound. nih.gov This is because faster rates can quickly move through temperature ranges where intermediate or undesired phases might form and stabilize. The microstructure is also affected, with slower heating rates potentially leading to a broader grain size distribution. nih.gov Interestingly, while a faster heating rate produces a purer material, a slower rate has been associated with a higher CO2 uptake capacity, suggesting that certain microstructure defects introduced by slower heating may be beneficial for specific applications. nih.gov

| Heating Rate (°C/min) | Average Crystal Size (nm) | Purity | Reference |

| 1 | 47.9 | Decreased purity (traces of Na₂CO₃ and ZrO₂) | nih.gov |

| 10 | 37.9 | Phase-pure Na₂ZrO₃ | nih.gov |

Mechanochemical Activation through Ball Milling for Enhanced Reactivity

Mechanochemical activation, often performed using a high-energy ball mill, is a technique used to enhance the reactivity of solid-state precursors. google.comnii.ac.jppwr.wroc.pl This process involves milling the raw materials, which reduces particle size, increases surface area, and can introduce defects into the crystal lattice, all of which can lower the activation energy required for the reaction. pwr.wroc.plresearchgate.net In the synthesis of this compound, ball milling of the sodium carbonate and zirconium dioxide precursors prior to heating has been shown to be an effective strategy. nih.gov This pre-treatment helps to create a more intimate mixture of the reactants, leading to a more homogeneous and complete reaction at lower temperatures or in shorter times than conventional solid-state methods. researchgate.net For instance, ball milling has been reported to achieve a BET surface area of 5 m²/g for this compound. nih.gov The process can be carried out in a shaker-mill, where the mechanical interactions between the powder particles and the milling balls activate the solid-state reaction. google.com

Solution-Based and Soft Chemistry Synthesis Approaches

To overcome the limitations of solid-state reactions, such as high temperatures and poor morphology control, solution-based and soft chemistry methods have been developed. nih.govresearchgate.net These techniques offer greater control over the final product's characteristics by starting from molecular or ionic precursors in a liquid phase.

Spray Drying Techniques for Particle Morphology Control

Spray drying is a versatile solution-based technique that allows for the production of powders with controlled particle size and morphology. aston.ac.ukparticletech.dkresearchgate.net In the context of this compound synthesis, a solution containing precursors like sodium acetate and zirconium acetate is atomized into fine droplets, which are then rapidly dried in a hot gas stream. whiterose.ac.uk This process can produce hollow, porous micro-granules with a substructure of smaller primary particles. whiterose.ac.ukresearchgate.net The resulting morphology, characterized by a high surface area and porosity, is highly advantageous for applications like gas-solid reactions. hw.ac.ukwhiterose.ac.uk For example, spray-dried this compound has demonstrated rapid CO2 absorption, reaching approximately 75% of its theoretical capacity in just 5 minutes. whiterose.ac.uk The crystalline structure of the this compound obtained through spray drying is typically the same as that from solid-state synthesis. hw.ac.ukmdpi.com

A key advantage of the spray drying technique is its ability to generate a hierarchical particle structure. The process facilitates the formation of nanoscale primary particles, which then assemble into larger, porous granules. whiterose.ac.uk These granules are often hollow and can be less than 5 micrometers in diameter, with a wall thickness corresponding to the size of the primary particles (e.g., 100-300 nm). whiterose.ac.ukwhiterose.ac.ukresearchgate.net This unique morphology provides a high surface area for reaction and short diffusion paths for reactants, significantly enhancing the material's performance in applications such as CO2 capture. whiterose.ac.uk The porous nature of these hollow granules allows for faster gas-solid reaction rates compared to the denser particles produced by conventional methods. whiterose.ac.uk

| Feature | Description | Reference |

| Primary Particle Size | 100-300 nm | whiterose.ac.uk |

| Granule Size | < 5 µm | whiterose.ac.uk |

| Morphology | Porous and hollow granules with nanoparticle sub-structure | whiterose.ac.ukwhiterose.ac.uk |

Citrate (B86180) Sol-Gel Method for Lower Temperature Preparation

The citrate sol-gel method presents an effective "soft chemistry" alternative to conventional high-temperature solid-state synthesis for producing this compound. acs.orgacs.org This technique involves the use of chelating agents, such as citric acid, to create a homogeneous mixture of the metal precursors at a molecular level. This enhanced mixing facilitates the reaction at significantly lower temperatures. For example, Na₂ZrO₃ can be synthesized by calcining a gel formed from sodium nitrate (B79036) (NaNO₃), zirconyl nitrate (ZrO(NO₃)₂), citric acid, and ethylene (B1197577) glycol at 700°C. This represents a 200°C reduction in synthesis temperature compared to traditional solid-state methods. The process typically involves dissolving the precursors (e.g., sodium nitrate, zirconium oxynitrate hydrate), citric acid, and sometimes a fuel like urea (B33335) in deionized water, heating to form a gel, drying, and finally calcining to produce the crystalline Na₂ZrO₃. acs.org

The citrate sol-gel method has a profound impact on the physical characteristics and subsequent CO₂ sorption performance of this compound. acs.org The method is advantageous for creating fine particles with a higher surface area compared to those produced by solid-state reactions. acs.orgresearchgate.net For instance, Na₂ZrO₃ synthesized via the sol-gel route can exhibit a surface area of 12.5 m²/g, which is significantly higher than the typical surface area of solid-state-prepared sorbents (e.g., 1.51 m²/g). researchgate.net

This enhanced surface area and finer particle size lead to superior CO₂ sorption behavior, including a higher sorption capacity, faster kinetics, and improved cycling performance. acs.org Sol-gel derived Na₂ZrO₃ has demonstrated a high CO₂ sorption capacity of 17.5–21.0 wt% at 823 K. acs.orgresearchgate.net The kinetics are also rapid, with sorption profiles often reaching a plateau within 10–20 minutes. researchgate.net The improved performance is attributed to the nanoscale mixing of precursors, which boosts reactivity and lowers diffusion barriers for CO₂ capture. Studies have shown that varying the molar ratio of citric acid to ethylene glycol can influence the chelation process and optimize the CO₂ sorption capacity, with the highest sorption of 4.905 mmol CO₂/g Na₂ZrO₃ (91% of theoretical yield) achieved at a specific ratio. researchgate.net This is higher than for samples prepared without these chelating agents. researchgate.net

| Parameter | Citrate Sol-Gel Na₂ZrO₃ | Solid-State Na₂ZrO₃ | Reference |

| Calcination Temperature | 700-800°C | >900°C | acs.org |

| Surface Area | 5.36 - 12.5 m²/g | 1.51 m²/g | researchgate.net |

| CO₂ Sorption Capacity | 17.5 - 21.0 wt% | 15.8 wt% | acs.orgresearchgate.net |

| Sorption Kinetics | Fast (plateau in 10-20 min) | Slower | acs.orgresearchgate.net |

| Cyclic Stability | Excellent | Good | acs.org |

Thermal Decomposition of Organometallic Precursors

The synthesis of this compound can be achieved through the controlled thermal decomposition of organometallic compounds. iiste.orgresearchgate.netiiste.org This method involves heating a mixture of suitable metal-organic precursors, which break down at elevated temperatures to form the desired inorganic product, in this case, this compound. iiste.orgresearchgate.netiiste.orgsamipubco.com This approach offers a different reaction pathway compared to the diffusion-limited solid-state reactions between inorganic salts like carbonates and oxides. iiste.org The use of organometallic precursors that are soluble in a common solvent also opens up possibilities for solution-based synthesis techniques. iiste.orgresearchgate.net

A specific and well-studied example of the organometallic precursor decomposition method involves the use of sodium acetate (CH₃COONa) and zirconium(IV) acetylacetonate (Zr(C₅H₇O₂)₄). iiste.orgresearchgate.netiiste.org These two compounds are mixed in a stoichiometric ratio and heated. iiste.orgresearchgate.net Thermogravimetric analysis (TGA) of this reaction reveals three distinct stages of weight loss. iiste.org The first stage below 200°C corresponds to dehydration. The second stage, between 200°C and 400°C, involves the decomposition of the organic ligands. The final stage, above 700°C, is associated with the crystallization of Na₂ZrO₃. The decomposition of zirconium(IV) acetylacetonate is reported to be complete by 440°C, ultimately forming zirconium oxide as a final solid residue in the absence of the sodium precursor. iiste.orgresearchgate.net The gaseous by-products of the reaction can be analyzed using techniques like Fourier Transform Infrared Spectroscopy (FTIR) to understand the reaction mechanism. iiste.orgresearchgate.netiiste.org

The synthesis mechanism involving the thermal decomposition of soluble precursors like sodium acetate and zirconium(IV) acetylacetonate is particularly well-suited for spray pyrolysis. iiste.orgresearchgate.netiiste.org Spray pyrolysis is a process where a solution of precursors is atomized into fine droplets, which are then passed through a high-temperature zone (a furnace or reactor). repositorioinstitucional.mxyoutube.com Inside the reactor, the solvent evaporates, and the precursor salts undergo thermal decomposition to form the final solid particles. repositorioinstitucional.mx

This technique allows for the controlled formation of this compound nanoparticles. iiste.orgresearchgate.net Because the precursors are soluble in solvents like ethanol, a precursor solution can be easily prepared and used in a spray pyrolysis setup. iiste.orgresearchgate.netiiste.org The method offers a continuous process for producing fine powders with specific morphologies, such as the hollow granules that have been shown to enhance CO₂ capture kinetics. whiterose.ac.ukrepositorioinstitucional.mx The ultimate goal of applying this process is to optimize the production of this compound nanoparticles in a controlled manner for applications like CO₂ absorption. iiste.orgresearchgate.net

Liquid-Phase Synthesis Routes Utilizing Nitrate Precursors

Liquid-phase synthesis, or "soft-chemistry," routes offer an alternative to solid-state reactions and often utilize nitrate-based precursors due to their good solubility in water. iiste.orgresearchgate.net For the synthesis of this compound, this typically involves sodium nitrate (NaNO₃) and a zirconium source such as zirconium(IV) oxynitrate hydrate (B1144303) (ZrO(NO₃)₂·xH₂O). acs.org

These methods promote a high degree of homogeneity by mixing the precursors at the ionic level in solution, which can lead to the formation of pure, nanocrystalline Na₂ZrO₃ at lower calcination temperatures. researchgate.netacs.org The citrate sol-gel method is a prime example of a liquid-phase route that uses nitrate precursors. acs.org In this process, citric acid is added to chelate the metal ions, and a subsequent calcination step completes the reaction. iiste.org Research has shown that the choice of precursors is crucial for producing Na₂ZrO₃ with high purity and good CO₂ capture activity. researchgate.net The use of sodium nitrate and zirconyl nitrate has been identified as an effective combination. researchgate.net The process often involves an intermediate molten NaNO₃ phase which is believed to promote the interaction between the sodium and zirconium compounds. researchgate.net

Novel and Emerging Synthesis Strategies for this compound

Beyond traditional solid-state and established wet-chemical routes, research into the synthesis of this compound (Na₂ZrO₃) has expanded to include a variety of novel and emerging strategies. These methods aim to enhance material properties such as surface area, particle size, and purity, often while reducing synthesis time and temperature. Key advanced methodologies include thermal decomposition from specific precursors, sol-gel techniques, spray drying, and energy-assisted syntheses like microwave, sonochemical, and mechanochemical methods.

Thermal Decomposition of Metal-Organic Precursors

A novel approach to synthesizing this compound involves the thermal decomposition of a mixture of metal-organic precursors, specifically sodium acetate (CH₃COONa) and Zirconium(IV) acetylacetonate (Zr(C₅H₇O₂)₄). iiste.org This method deviates from traditional routes that use inorganic carbonates and oxides. The reaction mechanism proceeds through several stages with distinct weight losses observable via thermogravimetric analysis (TGA). iiste.org

The decomposition of the precursors ultimately yields sodium carbonate (Na₂CO₃) and zirconium dioxide (ZrO₂), which then react at higher temperatures to form the final this compound product. iiste.org An important advantage of these precursors is their solubility in solvents like ethanol, which makes this mechanism suitable for integration with other techniques, such as spray pyrolysis. iiste.org

Research Findings from Thermal Decomposition:

| Precursors | Key Intermediates | Final Product Formation | Analysis Techniques | Ref. |

| Sodium acetate (CH₃COONa), Zirconium(IV) acetylacetonate (Zr(C₅H₇O₂)₄) | Zr(CH₃COO)₂(C₅H₇O₂)₂ (at 190°C), ZrO(CH₃COO)₂ (at 340°C), ZrOCO₃ (at 450°C), Na₂CO₃, ZrO₂ | Na₂CO₃ and ZrO₂ react to form Na₂ZrO₃ with the release of CO₂. | Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), Infrared Spectroscopy (FTIR) | iiste.org |

Sol-Gel and Wet-Chemical Methods

Sol-gel synthesis offers a wet-chemical route to produce this compound with improved characteristics over materials from solid-state reactions. The citrate sol-gel method, for instance, has been shown to yield Na₂ZrO₃ with a significantly higher surface area and at lower calcination temperatures.

In a typical citrate sol-gel process, sodium nitrate (NaNO₃) and zirconyl nitrate (ZrO(NO₃)₂) are mixed with citric acid and ethylene glycol. The citric acid acts as a chelating agent, forming a stable gel that, upon calcination, decomposes to yield a pure this compound phase. This method avoids residual carbonates and reduces the synthesis temperature by as much as 200°C compared to conventional solid-state reactions. Similarly, a sol-gel method using a surfactant like cetyl trimethylammonium bromide (CTAB) has been employed to synthesize sodium-doped lithium zirconate nano-squares, demonstrating the versatility of sol-gel routes in creating complex nanostructures. cecri.res.in

Other wet-chemical methods, such as wet-mixing and spray-drying, have also been explored. Spray-drying, in particular, produces smaller, less agglomerated particles with a more hollow structure, which increases the surface area available for reactions. nih.govresearchgate.net

Comparative Data of Sol-Gel vs. Solid-State Synthesis:

| Synthesis Method | Precursors | Calcination Temp. | Surface Area (m²/g) | Key Advantages | Ref. |

| Citrate Sol-Gel | NaNO₃, ZrO(NO₃)₂, Citric Acid, Ethylene Glycol | 700°C | 12.5 | High surface area, lower temperature, high purity | |

| Solid-State | Na₂CO₃, ZrO₂ | 850°C - 900°C | 1.5 - 5.0 | Simplicity, efficiency | iiste.orgnih.govresearchgate.net |

| Spray-Drying | Not specified | Not specified | Not specified | Smaller particles, minimized agglomeration | nih.govresearchgate.net |

Energy-Assisted Synthesis Methods

Recent innovations have focused on using external energy sources like microwaves, ultrasonic waves (sonochemistry), and mechanical force (mechanochemistry) to drive the synthesis of zirconates and related materials. These techniques can dramatically reduce reaction times and temperatures.

Microwave-Assisted Synthesis: This method utilizes microwave radiation to heat the precursor mixture rapidly and uniformly. While detailed studies on this compound (Na₂ZrO₃) are limited, research on the related compound sodium zirconium phosphate (B84403) (NaZr₂(PO₄)₃) demonstrates the technique's potential. Highly crystalline NaZr₂(PO₄)₃ was synthesized at 450°C in just one hour using microwave heating, a significant improvement over the 650°C required in a conventional resistance furnace to achieve a similar crystallinity. akjournals.comresearchgate.net This suggests that microwave-assisted routes could offer a more energy- and time-efficient pathway for producing this compound.

Sonochemical Synthesis: This technique employs high-intensity ultrasonic irradiation to create acoustic cavitation in a liquid precursor solution. The collapse of these cavitation bubbles generates localized hot spots with extreme temperatures and pressures, driving chemical reactions. Sonochemical methods have been successfully used to synthesize perovskite materials like barium zirconate titanate (BaZr₁-yTi O₃) directly in solution without a subsequent calcination step. psu.edu The process can produce nanocrystals that aggregate into spherical particles. psu.edu This approach offers a route to complex oxides at low processing temperatures.

Mechanochemical Synthesis: This solvent-free method uses mechanical energy, typically from high-energy ball milling, to induce chemical reactions in a solid-state precursor mixture. mdpi.comsibran.ru The intense grinding reduces particle size, increases surface area, and creates defects that facilitate solid-state diffusion and reaction. This technique has been used to prepare various oxide materials and solid-state electrolytes. mdpi.comsibran.ru For instance, zirconia nanoparticles have been produced by milling anhydrous ZrCl₄ and CaO, followed by heat treatment. researchgate.net The solid salt byproduct (e.g., NaCl) can act as a matrix that prevents the aggregation of the newly formed nanoparticles. sibran.ru

Crystallographic Structure and Phase Behavior of Sodium Zirconate

Polymorphic Forms of Sodium Zirconate: Monoclinic, Hexagonal, and Cubic Structures

Historically, this compound has been reported to exist in three distinct polymorphic forms: monoclinic, hexagonal, and cubic. acs.orgchemrxiv.org The monoclinic phase is generally considered the thermodynamically stable form at ambient conditions. arxiv.org The characterization and differentiation of these phases have traditionally been performed using powder X-ray diffraction (PXRD), with researchers often relying on the relative intensities of specific diffraction peaks to identify the predominant crystal structure. nih.govchemrxiv.org

The monoclinic structure of Na₂ZrO₃ has been confirmed through various diffraction studies. nih.gov It is characterized by a specific arrangement of sodium and zirconium ions within an oxygen framework. The cubic phase is typically observed at higher temperatures, indicating a temperature-dependent phase transition. The existence and nature of the hexagonal phase, however, have been the subject of considerable scientific debate and re-evaluation in recent years. acs.orgchemrxiv.org

Table 1: Reported Polymorphic Forms of this compound

| Crystal System | Typical Conditions | Key Identifying Features (Historical) |

|---|---|---|

| Monoclinic | Ambient | Confirmed by diffraction data as the stable phase. nih.gov |

| Hexagonal | Varies with synthesis | Differences in relative intensities of specific PXRD peaks. nih.govchemrxiv.org |

| Cubic | High temperature | High-temperature phase. chemrxiv.org |

Critical Re-evaluation of the Hexagonal this compound Phase

Recent research has led to a critical re-evaluation of the existence of a true hexagonal phase of this compound. acs.orgchemrxiv.org Advanced characterization techniques have provided evidence suggesting that what was previously identified as hexagonal Na₂ZrO₃ is, in fact, a structurally disordered form of the monoclinic phase. acs.orgchemrxiv.org

Through the use of techniques such as 3D electron diffraction (3D ED), it has been demonstrated that the purported hexagonal this compound does not exist as a distinct, ordered crystal structure. acs.orgchemrxiv.org Instead, materials exhibiting diffraction patterns previously attributed to a hexagonal phase are now understood to be monoclinic Na₂ZrO₃ with significant structural disorder. acs.orgchemrxiv.org This finding is crucial as it reframes the understanding of the structure-property relationships in this material, particularly concerning its CO₂ uptake capabilities. acs.orgnih.gov

The disorder within the monoclinic structure has been attributed to three primary phenomena: stacking faults, cation site mixing, and variations in sodium ion site occupancy. acs.orgchemrxiv.org

Stacking Faults: These are interruptions in the regular stacking sequence of atomic planes. In this compound, a high concentration of planar defects associated with stacking disorder along the c-axis has been observed, particularly in samples prepared by conventional solid-state reactions. nih.gov The presence of stacking faults can lead to the broadening and asymmetry of diffraction peaks. acs.org

Cation Site Mixing: This refers to the interchange of Na⁺ and Zr⁴⁺ ions between their respective crystallographic sites within the mixed-metal layers. acs.org Simulations have shown that increased cation site mixing leads to a decrease in the intensity of certain diffraction peaks. acs.org

Sodium Ion Site Occupancy: Variations in the occupancy of sodium ion sites within the crystal lattice also contribute to the observed diffraction patterns. acs.org It has been proposed that the CO₂ uptake properties of Na₂ZrO₃ are more closely related to these Na⁺ site occupancy differences rather than to distinct crystal structures. acs.orgnih.gov

Table 2: Types of Structural Disorder in Monoclinic this compound

| Type of Disorder | Description | Effect on Diffraction Pattern |

|---|---|---|

| Stacking Faults | Interruption in the regular sequence of atomic planes. nih.gov | Broadening and asymmetry of peaks. acs.org |

| Cation Site Mixing | Interchange of Na⁺ and Zr⁴⁺ ions between their sites. acs.org | Decrease in the intensity of certain peaks. acs.org |

| Sodium Ion Site Occupancy | Variations in the occupancy of Na⁺ sites. acs.org | Changes in relative peak intensities. acs.org |

Advanced Diffraction Techniques for Structural Characterization

The accurate characterization of this compound's crystal structure relies on sophisticated diffraction techniques. These methods are essential for phase identification, purity assessment, and understanding in-situ structural transformations.

X-ray diffraction (XRD) and, more commonly, powder X-ray diffraction (PXRD) are the primary tools for the phase identification and purity analysis of crystalline materials like this compound. nih.govwikipedia.org The diffraction pattern obtained is a fingerprint of the material's crystal structure. In the case of Na₂ZrO₃, PXRD has been extensively used to distinguish between what were thought to be different polymorphic forms. acs.orgchemrxiv.org However, as recent studies have shown, a careful analysis of peak shapes, widths, and intensities is necessary to identify the presence of structural disorder rather than distinct phases. acs.org The Rietveld refinement method applied to PXRD data allows for quantitative phase analysis and the extraction of detailed structural parameters. acs.org

Neutron diffraction (ND) is a powerful complementary technique to XRD. Due to the different scattering properties of neutrons compared to X-rays, ND can provide unique insights into the crystal structure, particularly for locating light atoms and distinguishing between elements with similar X-ray scattering factors. nih.gov

In-situ neutron diffraction is especially valuable for studying the structural changes that occur within a material as a reaction proceeds under real conditions. For this compound, in-situ ND has been employed to investigate the solid-state phase transformations during its carbonation and decarbonation cycles for CO₂ capture. acs.orgnih.gov These studies have allowed for the positive identification and quantification of the phases present during these processes, resolving earlier discrepancies in the literature. acs.org For example, in-situ ND has been used to monitor the changes in mineral phases as Na₂ZrO₃ reacts with CO₂, revealing the rapid disappearance of this compound peaks and the formation of sodium carbonate and zirconium dioxide. nih.gov

Impact of Crystallographic Features and Defects on this compound Performance

The functional properties of this compound are intrinsically linked to its crystallographic features, including atomic arrangement and, crucially, the presence of defects openaccessjournals.com. These imperfections in the crystal lattice, far from being mere flaws, can dictate the material's performance by influencing ionic mobility and reactivity openaccessjournals.com.

Correlation Between Sodium Ion Site Occupancy and Functional Properties

The performance of this compound, particularly its efficacy as a carbon dioxide (CO₂) sorbent, is directly correlated with the occupancy of sodium ion sites within its crystal lattice chemrxiv.org. It was previously believed that the CO₂ capture performance was dependent on the crystal structure (i.e., monoclinic vs. hexagonal) chemrxiv.orgrsc.orgresearchgate.net. However, recent findings have overturned this notion, showing that the functional properties are tied to Na⁺ site occupancy differences between various Na₂ZrO₃ samples, not differences in their fundamental crystal structures chemrxiv.orgrsc.org.

The monoclinic structure of Na₂ZrO₃ features three distinct sodium sites nih.govmaterialsproject.org. The distribution of sodium ions among these sites is not always uniform and can be influenced by the material's synthesis and thermal history. This variation in site occupancy affects the availability of sodium ions to participate in chemical reactions, such as the carbonation reaction for CO₂ capture.

Below is a table detailing the distinct sodium ion sites in the monoclinic (C2/c space group) structure of this compound.

| Site | Coordination | Bonded to | Shared Features of NaO₆ Octahedra |

| Na¹⁺ (1) | 6 | 6 x O²⁻ | Corners with six NaO₆ octahedra; Edges with six NaO₆ and six ZrO₆ octahedra materialsproject.org |

| Na¹⁺ (2) | 6 | 6 x O²⁻ | Corners with two NaO₆ and four ZrO₆ octahedra; Edges with eight NaO₆ and four ZrO₆ octahedra materialsproject.org |

| Na¹⁺ (3) | 6 | 6 x O²⁻ | Corners with two NaO₆ and four ZrO₆ octahedra; Edges with eight NaO₆ and four ZrO₆ octahedra materialsproject.org |

Role of Microstructural Defects in Facilitating Ion Diffusion

Microstructural defects, which are imperfections in the crystal lattice, play a fundamental role in facilitating the movement of ions through a solid material openaccessjournals.comwaferworld.com. In this compound and related sodium-ion conductors, these defects are essential for ionic diffusion, which is critical for applications such as solid electrolytes in batteries.

Key microstructural defects include:

Vacancies : A missing atom from a lattice site waferworld.com. The formation of sodium vacancies is a crucial prerequisite for vacancy-assisted Na⁺ diffusion mdpi.comresearchgate.net. An ion can hop from its site to an adjacent empty vacancy, allowing for net movement of charge through the crystal.

Interstitial Defects : An atom located in a non-lattice position waferworld.com.

Planar Defects (Stacking Disorders) : As identified in Na₂ZrO₃, these are irregularities in the stacking sequence of atomic layers nih.gov. Such defects can create alternative or lower-energy pathways for ion migration, potentially enhancing diffusion rates.

Anti-site Defects : Where different types of cations exchange positions (e.g., a sodium ion occupying a zirconium site or vice versa). In some sodium-ion conductors, Na-Fe anti-site defects are the second most favorable defect process after Frenkel defects mdpi.comresearchgate.net.

Mechanistic and Kinetic Investigations of Sodium Zirconate Reactions

Reaction Mechanisms in Carbon Dioxide Capture by Sodium Zirconate

The capture of CO₂ by this compound is a dynamic process involving reversible chemical reactions, the influence of ambient conditions, and significant surface-level transformations.

Reversible Carbonation Reaction Pathway: Na₂ZrO₃(s) + CO₂(g) ⇌ Na₂CO₃(s) + ZrO₂(s)

The primary mechanism for CO₂ capture by this compound at high temperatures is a reversible solid-gas reaction. In this process, solid this compound reacts with gaseous carbon dioxide to form solid sodium carbonate (Na₂CO₃) and zirconium dioxide (ZrO₂). nih.govdiva-portal.orgrsc.org This reaction is foundational to the use of this compound as a regenerable sorbent.

Na₂ZrO₃(s) + CO₂(g) ⇌ Na₂CO₃(s) + ZrO₂(s) nih.govresearchgate.net

This reversibility allows for a stable multicycle performance, a critical feature for industrial CO₂ capture applications. whiterose.ac.uknih.gov

Influence of Water Vapor on Enhanced CO₂ Absorption and Bicarbonate Formation

The presence of water vapor significantly alters the CO₂ absorption mechanism, particularly at lower temperatures (30-70°C). doi.orgscispace.com Under humid conditions, the CO₂ capture capacity of this compound can be substantially enhanced. doi.orgamazonaws.com This improvement is attributed to a surface hydroxylation process, where water vapor reacts with the sorbent surface, creating hydroxyl species that promote higher reactivity with CO₂. doi.orgresearchgate.net

This altered reaction pathway leads to the formation of sodium bicarbonate (NaHCO₃) instead of sodium carbonate. doi.orgresearchgate.net As a result, the sorbent can theoretically capture two moles of CO₂ for every mole of this compound, effectively doubling the capture capacity compared to dry conditions. doi.orgresearchgate.net The reaction under humid, low-temperature conditions is:

Na₂ZrO₃(s) + 2CO₂(g) + H₂O(g) → 2NaHCO₃(s) + ZrO₂(s)

Studies have shown that in the presence of water vapor, this compound can absorb up to 10.8 mmol/g of CO₂, a significant increase from the capacity under dry conditions. doi.orgresearchgate.net This makes the material viable for CO₂ capture even in low-temperature environments. scispace.comamazonaws.com

Surface-Driven Transformation Processes During Carbonation

The carbonation of this compound is fundamentally a surface-driven process. The reaction initiates on the surface of the Na₂ZrO₃ particles, where a product layer of sodium carbonate and zirconium dioxide forms. nih.govacs.orgx-mol.net This initial surface reaction is often a rapid chemisorption process. acs.org

As this product layer grows, it can act as a barrier, hindering further interaction between the unreacted core of the this compound and gaseous CO₂. nih.gov The subsequent reaction is therefore dependent on the diffusion of sodium ions (Na⁺) from the bulk material to the surface. rsc.orgx-mol.netdiva-portal.org The high mobility of Na⁺ ions within the particle is crucial for the reaction to proceed beyond the initial surface layer. rsc.org Microstructural analysis reveals that this transformation results in chemical segregation, with the formation of an amorphous Na-rich phase (Na₂CO₃) within a crystalline ZrO₂ matrix. whiterose.ac.uknih.gov

Kinetic Modeling and Rate Analysis of this compound Systems

Application of Avrami-Erofeyev Models for Nucleation and Growth Phenomena

The carbonation of this compound is often well-described by the Avrami-Erofeyev model. researchgate.netresearchgate.net This model is founded on the mechanism of formation and growth of crystalline product nuclei on the reactant surface. researchgate.net Kinetic analysis of thermogravimetric data frequently shows that the carbonation process fits a 2-D Avrami-Erofeyev model, which corresponds to two-dimensional nucleation and subsequent growth of the product nuclei. whiterose.ac.uknih.govresearchgate.net

The characteristic feature of this mechanism is that the reaction rate initially increases as nuclei form and begin to grow, reaches a maximum, and then decreases as the nuclei start to overlap and the available reactant is consumed. researchgate.net This pattern is a hallmark of nucleation and growth-controlled reactions and is consistent with microstructural evidence of a surface-driven transformation in this compound. whiterose.ac.uknih.govresearchgate.net

| Model | Description | Relevance to this compound |

| Avrami-Erofeyev | Describes solid-state reactions controlled by the nucleation and growth of a new phase. The rate is initially slow, accelerates as nuclei grow, and then slows as they coalesce. | The carbonation of Na₂ZrO₃ fits a 2-D nucleation and nuclei growth model, indicating a surface-driven transformation process. whiterose.ac.uknih.govresearchgate.net |

Utilization of Double Exponential and Other Kinetic Models

The double exponential model is one of the most frequently used models to describe the kinetics of the Na₂ZrO₃-CO₂ system. researchgate.netsmf.mxacs.org This model effectively represents the two distinct stages observed during the carbonation process:

A rapid initial stage: This corresponds to the chemical reaction or chemisorption on the surface of the particles. acs.orgresearchgate.net

A slower subsequent stage: This stage is controlled by the diffusion of sodium ions through the product layer to the reaction interface. acs.orgresearchgate.net

| Model | Equation | Description |

| Double Exponential | y = A·exp(-k₁t) + B·exp(-k₂t) + C | Models two parallel processes: a fast surface chemisorption (rate constant k₁) and a slower bulk diffusion (rate constant k₂). smf.mx It is widely used for the Na₂ZrO₃-CO₂ system. researchgate.netresearchgate.net |

| Consecutive Reaction | N/A | Proposes that a Na₂CO₃-ZrO₂ layer forms at the surface, and the capture process is then enhanced by Na⁺ ion diffusion, with the bulk capture being dependent on the initial surface capture. researchgate.netx-mol.net |

More recently, other models such as a consecutive reaction model have been proposed. researchgate.netx-mol.net This model considers the formation of the Na₂CO₃-ZrO₂ layer as the first step, which then facilitates the second step of bulk capture via Na⁺ diffusion, suggesting the processes are sequential rather than parallel. researchgate.netx-mol.net

Determination of Reaction Order, Activation Energies, and Pre-Exponential Factors

The kinetics of this compound (Na₂ZrO₃) formation and its subsequent reactions, such as in the context of carbon dioxide capture, are crucial for optimizing synthesis and application processes. Kinetic studies often employ thermogravimetric analysis (TG) to monitor weight changes as a function of temperature, from which kinetic parameters like reaction order, activation energy (Ea), and the pre-exponential factor (A) can be derived using models like the Arrhenius equation. iiste.orgresearchgate.net

A study on the synthesis of this compound via the thermal decomposition of sodium acetate (B1210297) (CH₃COONa) and zirconium(IV) acetylacetonate (B107027) (Zr(C₅H₇O₂)₄) identified three distinct weight loss stages. iiste.orgresearchgate.net The kinetic parameters for these stages were determined and are detailed in the table below. iiste.org This kinetic analysis helps in understanding the reaction mechanism at different temperature regimes. iiste.orgresearchgate.net

Kinetic Parameters for the Thermal Decomposition Synthesis of this compound

| Reaction Stage | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) |

|---|---|---|---|

| First Weight Loss | 105.7 | 1.2 x 10⁸ | 1.1 |

| Second Weight Loss | 184.8 | 1.1 x 10¹⁵ | 1.2 |

| Third Weight Loss | 233.1 | 1.3 x 10¹⁵ | 0.8 |

Data sourced from Cortés-Palacios et al. iiste.org

In the context of CO₂ chemisorption on Na₂ZrO₃, the process is understood to involve both the chemical reaction at the surface and the diffusion of sodium ions. researchgate.net A kinetic analysis of this process modeled it as a dual-step mechanism, allowing for the estimation of activation energies for both chemisorption and sodium diffusion. researchgate.net The study revealed that the diffusion process is the rate-limiting step. researchgate.net

Kinetic investigations into the leaching of this compound in hydrochloric acid have also been performed. These studies, using shrinking core models, determined that the leaching process is controlled by the chemical reaction, with a calculated activation energy of -62.974 kJ/mol. researchgate.net Similarly, the leaching of silicate (B1173343) from a mixture of this compound and sodium silicate using water was found to be controlled by the chemical reaction, with an activation energy of 45.098 kJ/mol. aip.org

The activation energy for the formation of sodium hexachlorozirconate from sodium chloride and zirconium tetrachloride vapor was determined to be 12.3 ± 3 kcal/mole, with the reaction being diffusion-controlled. cdnsciencepub.com

Activation Energies for Various this compound Reactions

| Reaction | Controlling Step | Activation Energy (Ea) |

|---|---|---|

| CO₂ Chemisorption on Na₂ZrO₃ | Chemisorption | 33,866 J/mol researchgate.net |

| Sodium Diffusion during CO₂ Chemisorption | Diffusion | 48,009 J/mol researchgate.net |

| Leaching in Hydrochloric Acid | Chemical Reaction | -62.974 kJ/mol researchgate.net |

| Silicate Leaching in Water | Chemical Reaction | 45.098 kJ/mol aip.org |

| Sodium Hexachlorozirconate Formation | Diffusion | 12.3 ± 3 kcal/mol cdnsciencepub.com |

Ion Diffusion and Transport Phenomena in this compound Ceramics

Analysis of Alkali Ion Diffusion Pathways and Their Limiting Factors

The ionic conductivity of this compound ceramics is fundamentally linked to the mobility of alkali ions, primarily Na⁺, through the crystal lattice. The monoclinic crystal structure of Na₂ZrO₃ consists of edge-sharing ZrO₆ polyhedra, which create channels and cavities that accommodate sodium cations. whiterose.ac.uk The diffusion of these ions is a critical factor, particularly in applications such as CO₂ capture, where Na⁺ migration to the surface is necessary for the reaction to proceed. researchgate.netmdpi.com

Particle Size and Agglomeration: Larger, densely agglomerated particles present longer diffusion paths for Na⁺ ions, slowing down the carbonation rate. whiterose.ac.uk

Product Layer Formation: The formation of a Na₂CO₃ layer on the particle surface can act as a barrier, hindering further interaction between CO₂ and the unreacted this compound core. mdpi.com

Structural Defects: The presence of structural defects can facilitate sodium diffusion. For instance, materials synthesized at slower heating rates may exhibit more defects, leading to improved CO₂ uptake capacity and rates. mdpi.com

The activation energy for sodium ion transport in this compound typically ranges from 0.8 to 1.2 electron volts. In the specific context of CO₂ chemisorption, the activation energy for the sodium diffusion process has been estimated to be 48,009 J/mol, confirming that diffusion is the rate-limiting step compared to the initial chemisorption. researchgate.net

Effects of Dopants (e.g., Aluminum) on this compound Structure and Diffusion Properties

Introducing dopants into the this compound lattice is a strategy to enhance its ionic conductivity and, consequently, its performance in applications like CO₂ capture and as a solid-state electrolyte. researchgate.net Aluminum (Al) is a common dopant that has been shown to have a significant impact on the structure and diffusion properties of Na₂ZrO₃.

When aluminum is substituted at the zirconium (Zr) sites in the Na₂ZrO₃ lattice, it can lead to several beneficial effects:

Creation of Defects: Aluminum doping can create defects within the crystal structure that improve ion mobility.

Enhanced Ionic Conduction: Al-substituted Na₂ZrO₃ has demonstrated enhanced sodium ion conduction, with reported conductivity values around 5.3 x 10⁻⁵ S/cm. researchgate.net

Lowered Activation Enthalpies: Kinetic analyses have shown that aluminum doping can lower the activation enthalpies for reactions, for example, to approximately 50 kJ/mol for CO₂ uptake, due to facilitated Na⁺ diffusion.

The proposed mechanism for the enhanced sodium ion conduction in Al-substituted Na₂ZrO₃ involves the creation of sodium vacancies to maintain charge neutrality when Al³⁺ replaces Zr⁴⁺, thereby increasing the mobility of sodium ions through the lattice. researchgate.net This modification of the crystal structure and the resulting improvement in diffusion properties highlight the potential of doping to tailor the performance of this compound for specific applications.

Research Applications of Sodium Zirconate in Advanced Technologies

Carbon Capture and Utilization (CCU)

Sodium zirconate is recognized for its potential as a high-temperature solid sorbent for carbon dioxide (CO₂), a critical application for mitigating industrial greenhouse gas emissions. The capture process is based on a reversible chemical reaction:

Na₂ZrO₃(s) + CO₂(g) ⇌ Na₂CO₃(s) + ZrO₂(s)

This reaction allows for the capture of CO₂ at high temperatures and subsequent regeneration of the sorbent by reversing the reaction, typically through a thermal swing.

This compound is particularly suited for high-temperature CO₂ capture from industrial flue gases, often found in a temperature range of 500–700 °C. diva-portal.org Its ability to operate effectively at these temperatures makes it a valuable material for integration into power generation and other industrial processes where cooling the gas stream would be energetically inefficient. samaterials.comdiva-portal.org Research has shown that the CO₂ capture performance of this compound is influenced by its synthesis method and crystalline structure. acs.orgamazonaws.com For instance, nanocrystalline monoclinic Na₂ZrO₃ demonstrates a significantly faster CO₂ capture rate compared to its hexagonal counterpart, even at low CO₂ partial pressures (0.025 bar). acs.orgamazonaws.com

Different synthesis techniques have been explored to optimize the sorbent's properties. While conventional solid-state reaction methods are common, they often result in larger, agglomerated particles. nih.gov Advanced methods, such as spray-drying and soft-chemical routes, can produce finer particles with more favorable structures, like hollow micro-granules, which enhance the kinetics of the carbonation reaction. acs.orgwhiterose.ac.uk A spray-dried this compound powder, for example, achieved approximately 75% of its theoretical CO₂ conversion in just 5 minutes of exposure to 15 vol.% CO₂. whiterose.ac.uknih.gov The theoretical CO₂ uptake capacity of this compound is approximately 5.4 mmol CO₂/g. researchgate.netnih.gov

CO₂ Capture Performance of this compound

| Synthesis Method | Operating Temperature (°C) | CO₂ Exposure Conditions | Observed Capture Capacity / Conversion | Reference |

|---|---|---|---|---|

| Spray-Dried | 700 | 15 vol.% CO₂, 5 min | ~75% of theoretical (~0.18 g CO₂/g sorbent) | nih.govwhiterose.ac.uknih.gov |

| Solid-State Reaction | 700 | 15 vol.% CO₂, 5 min | ~50% of theoretical | whiterose.ac.uknih.gov |

| Soft-Chemical Route (nanocrystalline monoclinic) | Not specified | Low CO₂ partial pressure (0.025 bar) | More active than hexagonal phase | acs.orgamazonaws.com |

| Solid-State (1 °C/min heating rate) | 700 | 20% CO₂ | 4.32 mmol CO₂/g Na₂ZrO₃ | nih.gov |

For a sorbent to be economically viable in industrial applications, it must demonstrate high stability over numerous capture and regeneration cycles. acs.org this compound has shown remarkable durability in this regard. whiterose.ac.uk Studies involving thermogravimetric analysis have demonstrated very stable performance over 40 cycles, with regeneration accomplished by heating the material to 900 °C. whiterose.ac.uknih.gov In these tests, the variation in the CO₂ uptake capacity of a spray-dried sample was less than 5% between the 3rd and 40th cycles. whiterose.ac.uk This high durability is considered an intrinsic characteristic of this compound sorbents. whiterose.ac.uk

Even after the carbonation process causes phase segregation into sodium carbonate (Na₂CO₃) and zirconium dioxide (ZrO₂), the reverse reaction to reform Na₂ZrO₃ is efficiently achieved during regeneration. whiterose.ac.uknih.gov The excellent stability in multicycle operations makes nanocrystalline Na₂ZrO₃ a very promising CO₂ acceptor. acs.org

Cyclic Stability of this compound for CO₂ Capture

| Sorbent Type | Number of Cycles | Regeneration Conditions | Performance Outcome | Reference |

|---|---|---|---|---|

| Spray-Dried Powder | 40 | 900 °C in N₂ | Stable multicycle performance, <5% variation in capacity between cycles 3 and 40. | whiterose.ac.uknih.gov |

| Solid-State Powder | 40 | 900 °C in N₂ | Demonstrated stable multicycle performance. | whiterose.ac.uk |

| Nanocrystalline | Multiple cycles | Not specified | Excellent stability in multicycle capture/regeneration. | acs.org |

This compound is one of several alkali metal zirconates, including lithium zirconate (Li₂ZrO₃) and potassium zirconate (K₂ZrO₃), studied for CO₂ capture. whiterose.ac.uk Thermodynamic analyses show that Na₂ZrO₃ and K₂ZrO₃ can absorb CO₂ at lower partial pressures and higher temperatures than Li₂ZrO₃. nih.govwhiterose.ac.uk However, K₂ZrO₃ is more difficult to regenerate. nih.govwhiterose.ac.uk Therefore, to achieve a good balance between the ease of capture at high temperatures (around 650-750 °C) and the feasibility of regeneration, this compound is often considered more promising than both its lithium and potassium counterparts. nih.govwhiterose.ac.uk While lithium zirconate is easier to regenerate than this compound, Na₂ZrO₃ exhibits higher CO₂ capture kinetics over a broad temperature range (250-800 °C). researchgate.netosti.gov

Comparison of Alkali Metal Zirconate Sorbents

| Sorbent | Advantages | Disadvantages | Reference |

|---|---|---|---|

| This compound (Na₂ZrO₃) | Good balance of capture/regeneration; absorbs at low CO₂ partial pressure and high temp; higher kinetics than Li₂ZrO₃. | Regeneration is more energy-intensive than for Li₂ZrO₃. | nih.govwhiterose.ac.ukresearchgate.net |

| Lithium Zirconate (Li₂ZrO₃) | Easiest to regenerate. | Requires higher CO₂ partial pressures and lower temperatures for absorption compared to Na₂ZrO₃. | amazonaws.comnih.govwhiterose.ac.uk |

| Potassium Zirconate (K₂ZrO₃) | Absorbs at low CO₂ partial pressure and high temp. | More difficult to regenerate than Na₂ZrO₃. | nih.govwhiterose.ac.ukscirp.org |

A key application for high-temperature CO₂ sorbents is in sorption-enhanced reaction processes (SERP), such as sorption-enhanced steam reforming (SESR) and sorption-enhanced water-gas shift (SEWGS). whiterose.ac.ukcsic.esresearchgate.net In these processes, a CO₂ sorbent is mixed with a catalyst. acs.org By continuously removing CO₂ from the reaction environment, the chemical equilibrium is shifted towards the products, resulting in higher conversion rates and the production of a high-purity hydrogen stream. acs.orgcsic.esresearchgate.net

This compound is an attractive candidate for these applications due to its favorable operating temperature range, which aligns with that of high-temperature reforming and water-gas shift reactions (400-650 °C). whiterose.ac.ukcsic.es The use of Na₂ZrO₃ in thermodynamic analyses of the SEWGS reaction has been shown to potentially yield the highest H₂ purity product (above 99 mol.%) under atmospheric conditions at 550 °C. researchgate.net The development of improved this compound powders with rapid absorption kinetics is crucial for their implementation in SESR for clean hydrogen production. whiterose.ac.uknih.gov

Catalysis and Photocatalysis

Beyond its role in CO₂ capture, this compound also functions as a solid base catalyst in various chemical transformations.

This compound has been effectively utilized as a heterogeneous basic catalyst, particularly in the transesterification of vegetable oils to produce biodiesel. researchgate.netjcchems.com In this context, the basic sites on the catalyst's surface facilitate the reaction. Studies have shown that Na₂ZrO₃ can achieve high conversion efficiencies. For example, using 3 wt.% of Na₂ZrO₃ as a catalyst for the transesterification of soybean oil resulted in a 98.3% conversion to fatty acid methyl esters (FAME) after 3 hours at 65 °C. researchgate.net

Research on zirconia-supported alkali metal catalysts has indicated that calcination at high temperatures (600-700 °C) promotes the formation of alkali-based zirconate species like Na₂ZrO₃. jcchems.com The presence of these species is directly correlated with higher basicity and, consequently, higher catalytic activity. jcchems.com A catalyst composed of 10% sodium supported on zirconia, calcined at 700 °C, achieved full conversion in a transesterification reaction within just 30 minutes, highlighting its potential as a highly active heterogeneous catalyst. jcchems.com

Performance of this compound as a Transesterification Catalyst

| Catalyst System | Catalyst Loading (wt.%) | Reaction Temperature (°C) | Reaction Time | Feedstock | Achieved Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Na₂ZrO₃ | 3 | 65 | 3 hours | Soybean Oil | 98.3% conversion | researchgate.net |

| 10% Na on ZrO₂ (forming Na₂ZrO₃) | Not specified | Not specified | 30 minutes | Canola Oil | 100% conversion | jcchems.com |

Catalyst Support in Gas Conversion and Decomposition Processes

Research has also explored this compound's bifunctional nature as a catalytic-captor material for CO oxidation and subsequent CO₂ chemisorption. osti.gov Studies have shown that Na₂ZrO₃ can achieve total CO conversion to CO₂ within a temperature range of 445 to 580°C. osti.gov The process involves the oxidation of CO to CO₂ followed by the chemical absorption of the CO₂ by the zirconate, forming sodium carbonate and zirconium dioxide. osti.govmdpi.com However, the catalytic activity can decrease as the CO₂ capture process proceeds and a carbonate layer forms on the material's surface. osti.gov The material's affinity for carbon dioxide has been noted as a key property in these applications. rsc.org

Application in Heterogeneous Catalysis for Biodiesel Synthesis

This compound has emerged as a promising solid base heterogeneous catalyst for the transesterification of triglycerides into biodiesel. rsc.orgresearchgate.net Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture, simplifying the production process and enabling catalyst reuse. sciencevision.org The basic strength and stability of Na₂ZrO₃ during transesterification reactions contribute to its high catalytic activity. sciencevision.org

Research has demonstrated the effectiveness of this compound in converting various vegetable oils into fatty acid methyl esters (FAME), the primary component of biodiesel. rsc.orgrepec.org For instance, studies using soybean oil have reported high conversion efficiencies. One study achieved a 98.3% conversion using 3 wt% of Na₂ZrO₃ catalyst after 3 hours at 65°C. researchgate.netfrontiersin.org Another study reported a 98% conversion of soybean oil to FAME under similar conditions. rsc.org The catalyst's performance is influenced by reaction parameters such as temperature, catalyst concentration, and the molar ratio of methanol (B129727) to oil. researchgate.netrepec.org While effective, deactivation has been observed upon recycling, which was attributed to surface poisoning; however, washing the catalyst with methanol between cycles helped maintain its activity. rsc.org

The following table summarizes key findings from studies on this compound as a catalyst in biodiesel production.

Table 1: Performance of this compound in Biodiesel Synthesis

| Feedstock | Catalyst | Reaction Time (hours) | Reaction Temperature (°C) | Conversion Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Soybean Oil | Na₂ZrO₃ | 3 | 65 | 98.3 | researchgate.netfrontiersin.org |

Design and Performance of Doped this compound Catalysts

To enhance the catalytic performance of this compound, researchers have investigated the effects of doping it with other elements. Doping can modify the catalyst's properties, such as basicity and surface area, leading to improved reaction kinetics and efficiency in biodiesel production. repec.orgresearchgate.net

One notable example is the modification of this compound with cesium (Cs). A cesium-impregnated this compound catalyst (Cs-Na₂ZrO₃) was prepared via ion exchange and tested for the transesterification of soybean and Jatropha oils. repec.org The addition of cesium significantly enhanced the reaction kinetics compared to the undoped Na₂ZrO₃. repec.org With the Cs-doped catalyst, a 98.8% conversion of soybean oil was achieved in just 15 minutes at 65°C, a substantial reduction in reaction time from the 3 hours required with the pristine catalyst. repec.orgresearchgate.net This improvement is attributed to the high basicity and low solubility of the doped catalyst. researchgate.net

Another approach involves the co-synthesis of this compound with other metal oxides. A composite catalyst of Zinc Oxide-co-Sodium Zirconate (ZnO·Na₂ZrO₃) was synthesized using a solid-state method. researchgate.net This composite material was designed to perform a fast transesterification of triglycerides, and it achieved a 97% biodiesel conversion in 15 minutes. researchgate.net

The table below compares the performance of undoped and doped this compound catalysts in biodiesel synthesis.

Table 2: Comparison of Doped and Undoped this compound Catalysts

| Catalyst | Feedstock | Catalyst Conc. (wt%) | Methanol:Oil Ratio | Reaction Time | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Na₂ZrO₃ | Soybean Oil | 3 | Not Specified | 3 hours | 98.3 | researchgate.netfrontiersin.org |

| Cs-Na₂ZrO₃ | Soybean Oil | 1 | 30:1 | 15 minutes | 98.8 | repec.org |

| Cs-Na₂ZrO₃ | Jatropha Oil | 3 | 15:1 | 1 hour | 90.8 | repec.org |

Nuclear Materials Science and Waste Immobilization

Utilization in Immobilization of Radioactive Materials

This compound and related compounds are investigated for their potential in nuclear waste management due to their high thermal stability and radiation resistance. ontosight.aisamaterials.com These properties make them suitable candidates for immobilizing radioactive materials, ensuring that hazardous elements are securely contained and prevented from entering the environment. samaterials.comhilarispublisher.com

Specifically, the sodium zirconium phosphate (B84403) (NZP), or NaZr₂(PO₄)₃, structure has been identified as a potential host for high-level nuclear waste (HLW). hilarispublisher.comiaea.org This ceramic material can incorporate a variety of radioactive cations into its crystal structure. hilarispublisher.com Research has demonstrated the fixation of elements like Cesium (Cs) and Strontium (Sr) into the NZP matrix. hilarispublisher.com The development of sodium zirconium phosphate-based glass-ceramic composites is also an active area of research, offering versatile processing options for nuclear waste immobilization. ansto.gov.au These materials are considered potential alternatives to borosilicate glass, the current standard for vitrifying high-level waste. hilarispublisher.com Several ceramic phases, including sodium zirconium phosphate, have been studied for the immobilization of Cs due to their capacity to incorporate the element and their chemical durability. acs.org

Research as a Component in Advanced Nuclear Reactor Technologies

Zirconium-based materials are crucial in the nuclear industry, and this compound's constituent elements play roles in advanced nuclear reactor designs. aip.org Advanced, or "Generation IV," reactors encompass various designs that aim for improvements in safety, efficiency, and waste reduction over current technologies. congress.govfas.org These include liquid-metal-cooled fast reactors, which often use sodium as a coolant. congress.govfas.org

Zirconium is a key alloying element in metallic nuclear fuels, such as U-Pu-Zr alloys, developed for fast reactors. pnnl.gov The addition of zirconium increases the fuel's melting point and minimizes adverse chemical interactions between the fuel and its cladding. pnnl.gov The fuel slug is typically bonded to the cladding with liquid sodium to ensure efficient heat transfer. pnnl.gov While this research focuses on zirconium alloys rather than this compound directly, it highlights the importance of both sodium and zirconium in the high-temperature, high-radiation environment of advanced reactors. Zirconium materials are also used for nuclear fuel cladding due to their high-temperature and corrosion resistance and low neutron absorption. aip.org The inherent stability of zirconates at high temperatures suggests their potential utility in various components within these next-generation nuclear systems. ontosight.aisamaterials.com

Advanced Ceramics and Refractory Materials

This compound is utilized in the manufacturing of advanced ceramics and refractory materials designed for high-temperature applications. samaterials.comalibaba.comnanochemazone.ca Its excellent thermal stability makes it a valuable component in products that must withstand extreme heat, such as the linings for furnaces and kilns. samaterials.comtamceramics.com

The properties of this compound, including its high melting point and chemical stability at elevated temperatures, are key to its performance in these applications. samaterials.comimerys.com It is used as a precursor for producing zirconia (ZrO₂) ceramics, which possess excellent mechanical strength. ontosight.ai The production process for chemical zirconia can involve reacting zircon sand with caustic soda (sodium hydroxide), leading to the formation of compounds like this compound, which are then processed further. imerys.com The resulting ceramic materials are used across a wide range of industries that require resistance to heat and corrosion. alibaba.comimerys.com

This compound as a Precursor for Zirconia Ceramics

This compound serves as a key intermediate in the synthesis of zirconium dioxide (ZrO₂), commonly known as zirconia, a high-performance ceramic with excellent mechanical strength. ontosight.ai One common industrial method to produce zirconia involves the alkaline fusion of zircon sand (ZrSiO₄) with sodium hydroxide (B78521) at temperatures exceeding 600°C, which results in a mixture containing this compound and sodium silicate (B1173343). iiste.orgakademisains.gov.my The water-soluble sodium silicate is then separated, leaving the acid-soluble this compound. journals.co.za

The conversion of this compound to zirconia can be achieved through several chemical pathways. A prevalent method involves reacting this compound with hydrochloric acid (HCl) to produce zirconium oxychloride (ZOC or ZrOCl₂), which is then further processed to yield zirconia. journals.co.zajournalssystem.com An alternative, more direct route involves the hydrolysis of this compound. journalssystem.com In one studied method, zirconium hydroxide (Zr(OH)₄) was synthesized via a multi-stage hydrolysis of this compound at 70°C, which upon calcination, yields zirconia. journalssystem.com

Another synthesis approach involves a solid-state reaction between sodium acetate (B1210297) and zirconium acetylacetonate (B107027). iiste.org Thermal decomposition of these precursors leads to the formation of this compound, which can then be processed into zirconia nanoparticles. iiste.org The use of this compound as a precursor is advantageous for producing zirconia with specific characteristics, such as nano-sized particles, which are desirable for advanced ceramic applications. journals.co.za

Table 1: Zirconia Synthesis Methods from this compound

| Precursor Method | Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Alkaline Fusion & Leaching | Zircon Sand, Sodium Hydroxide, Hydrochloric Acid | This compound, Zirconium Oxychloride | Zirconia | akademisains.gov.myjournals.co.zajournalssystem.com |

| Direct Hydrolysis | This compound, Water | Zirconium Hydroxide | Zirconia | journalssystem.com |

Development of Materials for High-Temperature Industrial Environments

The inherent thermal stability of this compound makes it an excellent candidate for the production of materials intended for extreme heat environments. samaterials.com It is utilized in the manufacturing of high-temperature ceramics and refractory materials designed to withstand the demanding conditions within industrial kilns and furnaces. samaterials.com The synthesis process often involves the reaction of zirconium oxide with sodium carbonate at elevated temperatures. ontosight.ai The resulting this compound powder possesses properties that are highly suitable for these applications. samaterials.com

Research has also focused on its role as a high-temperature sorbent for carbon dioxide (CO₂), where it can capture CO₂ effectively in industrial settings like steel and cement manufacturing. chemrxiv.org This reactivity at high temperatures underscores its stability and suitability for processes aimed at developing robust materials for industrial use. samaterials.com

Electrochemical Systems

Evaluation as a Ceramic Electrolyte in Solid Oxide Fuel Cells (SOFCs)

This compound is evaluated for its potential use in Solid Oxide Fuel Cells (SOFCs), which are devices that convert chemical energy into electrical energy at high temperatures. samaterials.comnanochemazone.ca The core component of an SOFC is the electrolyte, which must be a solid, ion-conducting material. nih.govoaepublish.com Zirconia-based ceramics, often stabilized with yttria (Y₂O₃), are conventional electrolyte materials for SOFCs due to their ability to conduct oxygen ions at high operating temperatures (800-1000 °C). oaepublish.comresearchgate.netmdpi.com

This compound itself is considered a ceramic material for SOFC applications, contributing to the efficient energy conversion process at high temperatures. samaterials.comnanochemazone.ca Materials in the pyrochlore (B1171951) system Gd₂(ZrₓTi₁₋ₓ)₂O₇, which includes a zirconate end-member, have been investigated as potential alternative solid oxide electrolytes. electrochem.org The zirconate end-member, in particular, demonstrates intrinsic fast oxygen ion conductivity. electrochem.org Furthermore, NASICON (Na₃Zr₂Si₂PO₁₂), a well-known sodium-ion ceramic conductor derived from zirconia-based precursors, highlights the role of zirconate-containing compounds as solid electrolytes. researchgate.net The performance of SOFCs is critically dependent on the ionic conductivity of the electrolyte. researchgate.net While traditional yttria-stabilized zirconia (YSZ) is widely used, research continues to explore alternative materials like this compound and related compounds to potentially enhance performance or enable operation at different temperature ranges. nih.govresearchgate.net

Table 2: Properties of Zirconia-Based Electrolytes for SOFCs

| Electrolyte Material Type | Key Property | Typical Operating Temperature | Role of Zirconate | Reference |

|---|---|---|---|---|

| Yttria-Stabilized Zirconia (YSZ) | Pure oxygen ion conductivity | 800-1000 °C | Base material (ZrO₂) | oaepublish.comresearchgate.netmdpi.com |

| Gd₂(ZrₓTi₁₋ₓ)₂O₇ (GZT) | Mixed ionic/electronic conductivity | Varies with composition | Zirconate end-member is a fast oxygen ion conductor | electrochem.org |

Advanced Characterization and Computational Techniques in Sodium Zirconate Research

Spectroscopic and Resonating Methodologies

Spectroscopic and resonating techniques are pivotal in probing the chemical bonds and local atomic environments within sodium zirconate and its precursors.

Infrared (IR) Spectroscopy for Reaction By-Product Analysis

Infrared (IR) spectroscopy serves as a valuable tool for analyzing the gaseous by-products generated during the synthesis of this compound. In studies involving the thermal decomposition of precursors like sodium acetate (B1210297) (CH₃COONa) and zirconium(IV) acetylacetonate (B107027) (Zr(C₅H₇O₂)₄), Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the evolved gases. iiste.orgslideshare.net This analysis is crucial for understanding the reaction mechanism and confirming the decomposition pathways that lead to the formation of Na₂ZrO₃. iiste.org

Additionally, FTIR has been utilized to monitor the hydrolysis of this compound. For instance, the transformation of ZrO(OH)₂ to Zr(OH)₄ during hydrolysis can be observed through shifts in the IR spectra, such as the wavenumber shifting from 3623.4 cm⁻¹ to 3445.6 cm⁻¹. icm.edu.pl